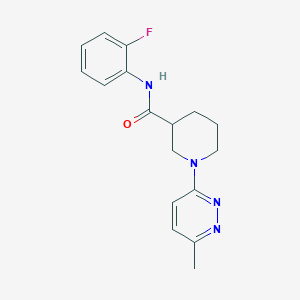
N-(2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C17H19FN4O and its molecular weight is 314.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H19FN4O, with a molecular weight of approximately 314.36 g/mol. The compound features a piperidine ring, a pyridazine moiety, and a fluorophenyl group, contributing to its unique chemical properties and biological activities .
Research indicates that this compound may act as a ligand in receptor binding studies. Its interactions with various biological macromolecules suggest potential roles as an enzyme inhibitor or receptor modulator , which could influence multiple biochemical pathways relevant to disease mechanisms .
Inhibition Studies
Preliminary studies have shown that this compound exhibits significant inhibitory activity against specific kinases, which are crucial in various signaling pathways:
| Target Kinase | IC50 (nM) | Biological Effect |
|---|---|---|
| ALK | 27 | Tumor growth inhibition |
| FAK | 100 | Reduced cell motility |
These findings suggest that the compound might be beneficial in cancer therapy by targeting specific kinases involved in tumor progression .
Anti-inflammatory and Analgesic Properties
This compound has been investigated for its anti-inflammatory properties. Studies indicate that it may reduce inflammation through the modulation of cytokine production and inhibition of inflammatory pathways. This activity positions it as a potential candidate for treating inflammatory diseases .
Antitumor Activity
The compound's structural characteristics allow it to interact with various targets implicated in cancer. For instance, its ability to inhibit kinases like ALK suggests utility in treating cancers associated with aberrant ALK signaling. In vivo studies have demonstrated its efficacy in reducing tumor size by up to 42% when administered at appropriate dosages .
Case Studies and Research Findings
Recent investigations have focused on the structure-activity relationship (SAR) of similar compounds, emphasizing the importance of specific functional groups in enhancing biological activity:
| Compound | Key Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(6-methylpyridin-2-yl)piperidine-3-carboxamide | Piperidine ring | Anti-inflammatory | Lacks fluorination |
| N-(4-fluorophenyl)methyl-piperidine | Similar structure | Ligand studies | No pyridazine presence |
| 4-Methyl-N-(4-nitrophenyl)piperidine | Nitrophenyl group | Protein kinase inhibition | Different functional profile |
These comparisons illustrate how the unique combination of functional groups in this compound may confer distinct biological activities not found in similar compounds.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O/c1-12-8-9-16(21-20-12)22-10-4-5-13(11-22)17(23)19-15-7-3-2-6-14(15)18/h2-3,6-9,13H,4-5,10-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYXGRSPNWKSAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














